molecular formula C20H18N2O5 B3711490 2-(3-methylbutyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

2-(3-methylbutyl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3711490
M. Wt: 366.4 g/mol
InChI Key: ZPFOREPWPAXYSV-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindole, which is a polycyclic compound that includes a five-membered ring fused to a benzene ring . The compound also contains 3-nitrobenzoyl and 3-methylbutyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrobenzoyl and methylbutyl groups. Nitro groups are electron-withdrawing, which can influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with nitrobenzoyl groups often have relatively high melting points .

Safety and Hazards

Compounds with nitrobenzoyl groups can be hazardous. They may cause skin and eye irritation, and they can be harmful if inhaled or swallowed .

Properties

IUPAC Name

2-(3-methylbutyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12(2)8-9-21-19(24)16-7-6-14(11-17(16)20(21)25)18(23)13-4-3-5-15(10-13)22(26)27/h3-7,10-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOREPWPAXYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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